Suc-Leu-Leu-Val-Tyr-AMC

Overview

Description

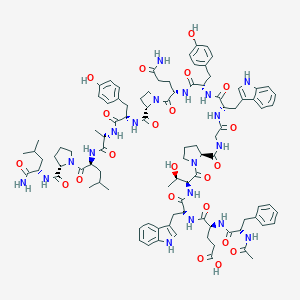

Suc-Leu-Leu-Val-Tyr-AMC is a tetrapeptide compound with a succinyl group at the N-terminal and a 7-amino-4-methylcoumarin group at the C-terminal . It is a fluorogenic substrate and has a role as a fluorochrome . It is a member of 7-aminocoumarins .

Molecular Structure Analysis

The molecular formula of this compound is C40H53N5O10 . Its molecular weight is 763.88 g/mol . The structure includes a succinyl group at the N-terminal and a 7-amino-4-methylcoumarin group at the C-terminal .Chemical Reactions Analysis

This compound is a fluorogenic substrate for the 20S proteasome, other chymotrypsin-like proteases, and calpains . Upon enzymatic cleavage, 7-amino-4-methylcoumarin (AMC) is released and its fluorescence can be used to quantify protease activity .Physical And Chemical Properties Analysis

This compound is a solid substance . It is white to off-white in color . The excitation and emission maxima of the AMC released upon enzymatic cleavage are 360 nm and 460 nm, respectively .Scientific Research Applications

Kinetic Characterization in Proteasome Studies

Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) has been pivotal in studying the kinetic properties of proteasomes. In a study conducted by Stein, Melandri, and Dick (1996), it was used to examine the chymotryptic activity of the 20S proteasome. This work highlighted the substrate inhibition and hysteresis in proteasome kinetics, providing insights into the proteasome's conformational flexibility and cooperative active sites.

Proteasome Inhibition Studies

Suc-LLVY-AMC is also utilized in exploring proteasome inhibition mechanisms. Research by Gardner et al. (2000) showed that di- and tri-peptidyl boronic acids, when tested on mammalian 20 S and 26 S proteasomes using Suc-LLVY-AMC, demonstrated competitive but slowly reversible inhibition. This study highlights the specificity of these inhibitors for the chymotrypsin-like activity of proteasomes.

Applications in Cell Biology

Suc-LLVY-AMC's utility extends to cell biology, where it aids in understanding cellular proteolytic activities. For instance, Andersson, Sjøstrand, and Karlsson (1998) used it to compare proteasome activity in human lens epithelium from clear versus cataractous lenses, uncovering significant differences that could have implications for understanding lens aging and cataract formation.

Studying Protease Activities

The compound also plays a role in investigating various protease activities. For example, research by Inaba and Morisawa (1992) utilized Suc-LLVY-AMC to study chymotrypsin-like protease activity associated with the motility of chum salmon sperm.

Role in Drug Development

In drug development, Suc-LLVY-AMC is used to identify potential inhibitors. Zheng et al. (2014) conducted a study to identify plant-derived natural products as potential inhibitors of the Mycobacterium tuberculosis proteasome, using Suc-LLVY-AMC to measure inhibition.

Mechanism of Action

Target of Action

Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) is a fluorogenic substrate primarily targeted towards the 20S proteasome , calpains , and other chymotrypsin-like proteases . These targets play crucial roles in protein degradation and turnover, maintaining cellular homeostasis.

Mode of Action

Suc-LLVY-AMC interacts with its targets through enzymatic cleavage. The compound is a peptide that, upon enzymatic cleavage by the 20S proteasome, calpains, or other chymotrypsin-like proteases, liberates a highly fluorescent moiety, 7-amino-4-methylcoumarin (AMC) . This fluorescence can be used to quantify protease activity, providing a measure of the interaction between Suc-LLVY-AMC and its targets .

Biochemical Pathways

The primary biochemical pathway affected by Suc-LLVY-AMC involves protein degradation. The 20S proteasome, one of the main targets of Suc-LLVY-AMC, is a key component of the ubiquitin-proteasome pathway responsible for protein degradation . Calpains, another target, are calcium-dependent cysteine proteases involved in various cellular processes, including cytoskeletal remodeling, cell motility, and apoptosis .

Pharmacokinetics

As a fluorogenic substrate, it is known to be membrane-permeable , which could influence its absorption and distribution within the body.

Result of Action

The primary result of Suc-LLVY-AMC’s action is the generation of a fluorescent signal. This occurs when the compound is cleaved by its target enzymes, releasing the AMC moiety . The fluorescence produced provides a quantifiable measure of protease activity, offering insights into the function and activity of the 20S proteasome, calpains, and other chymotrypsin-like proteases.

Action Environment

Environmental factors can influence the action of Suc-LLVY-AMC. For instance, the activity of the 20S proteasome and calpains, the primary targets of Suc-LLVY-AMC, can be influenced by factors such as pH, temperature, and the presence of specific ions . Additionally, the fluorescence of the released AMC moiety, used to quantify protease activity, can be affected by environmental factors such as pH and temperature .

Future Directions

Suc-Leu-Leu-Val-Tyr-AMC is used extensively in biochemistry and molecular biology research for the assay and characterization of protease activity . It aids in identifying factors that influence protease function and in characterizing the specificity and efficiency of proteasomal enzymes .

Relevant Papers this compound has been used in various research studies. For example, it has been used in a study on Reovirus-Induced Apoptosis , a study on environmental science technology , a study on food function , and a study on BMC Developmental Biology .

Biochemical Analysis

Biochemical Properties

Suc-Leu-Leu-Val-Tyr-AMC plays a significant role in biochemical reactions. It interacts with enzymes such as calpains and the 20S proteasome . The hydrolysis of this compound by these enzymes releases the AMC moiety, which is highly fluorescent . This fluorescence can be used to quantify protease activity .

Cellular Effects

This compound has various effects on cells and cellular processes. It influences cell function by interacting with cellular proteases . The hydrolysis of this substrate can be used to study the activity of calpains and proteosomal degradation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes like calpains and the 20S proteasome . These enzymes hydrolyze this compound, releasing the fluorescent AMC moiety . This fluorescence can then be used to quantify the activity of these enzymes .

Metabolic Pathways

This compound is involved in metabolic pathways through its interactions with enzymes like calpains and the 20S proteasome

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve its interactions with cellular proteases

properties

IUPAC Name |

4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-3-(4-hydroxyphenyl)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H53N5O10/c1-21(2)16-29(42-33(47)14-15-34(48)49)38(52)43-30(17-22(3)4)39(53)45-36(23(5)6)40(54)44-31(19-25-8-11-27(46)12-9-25)37(51)41-26-10-13-28-24(7)18-35(50)55-32(28)20-26/h8-13,18,20-23,29-31,36,46H,14-17,19H2,1-7H3,(H,41,51)(H,42,47)(H,43,52)(H,44,54)(H,45,53)(H,48,49)/t29-,30-,31-,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVFAEQZFLBGVRM-MSMWPWNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H53N5O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

763.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94367-21-2 | |

| Record name | Succinyl-leucyl-leucyl-valyl-tyrosyl-methylcoumarinamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094367212 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SUCCINYL-LEUCYL-LEUCYL-VALYL-TYROSYL-METHYLCOUMARINAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GVY2DYZ80 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of Suc-Leu-Leu-Val-Tyr-AMC?

A1: this compound is primarily recognized and hydrolyzed by the proteasome, a multi-subunit protease complex found in cells. []

Q2: Which specific activity of the proteasome does this compound primarily target?

A2: It predominantly targets the chymotrypsin-like (CT-L) activity of the proteasome, which is associated with the β5 catalytic subunit. [, ] ,

Q3: How does this compound enable the study of proteasome activity?

A3: This compound is a fluorogenic substrate, meaning it releases a fluorescent signal upon hydrolysis by the proteasome. The intensity of the fluorescence is directly proportional to the proteasome activity, allowing researchers to quantify it. []

Q4: What are the downstream consequences of proteasome inhibition by compounds identified using this compound?

A4: Proteasome inhibition can lead to the accumulation of specific proteins within cells, including those involved in cell cycle regulation (like p27), apoptosis (like Bax), and inflammatory responses (like IκB-α). []

Q5: What is the molecular formula and weight of this compound?

A5: Unfortunately, the provided research abstracts do not explicitly state the molecular formula and weight of this compound. This information would need to be obtained from resources like chemical databases or supplier documentation.

Q6: Does this compound demonstrate stability under various experimental conditions?

A6: The abstracts don't explicitly address the compound's stability under different storage or experimental conditions. It is essential to consult the product information sheet and relevant literature for specific stability data.

Q7: What is the typical Km value observed for this compound hydrolysis by the proteasome?

A7: Studies have reported Km values for this compound hydrolysis by the proteasome ranging from approximately 25 μM to 56 μM. [, ] ,

Q8: Can this compound be used to study proteasome activity in specific cell types or tissues?

A8: Yes, researchers have successfully employed this compound to investigate proteasome activity in various biological samples. Examples include: * Rat liver endothelial cells: Investigating the role of the proteasome in cold-induced apoptosis. [] * Human sperm: Exploring the involvement of the proteasome in fertilization processes. [, ] , * Mouse fat pads: Studying the impact of compounds like okadaic acid on leptin content. []

Q9: How does the use of this compound contribute to drug discovery efforts?

A9: By utilizing this compound, researchers can screen and identify novel proteasome inhibitors. [] These inhibitors hold therapeutic potential for diseases like cancer, where proteasome dysregulation is implicated. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]acetyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid](/img/structure/B549438.png)

![N-[(2R)-2-Benzyl-4-(hydroxyamino)-4-oxobutanoyl]-L-isoleucyl-L-leucine](/img/structure/B549451.png)

![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-Acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B549478.png)